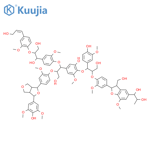

- Supported β-Mo2C on Carbon Materials for Kraft Lignin Decomposition into Aromatic Monomers in Ethanol, Industrial & Engineering Chemistry Research, 2019, 58(28), 12602-12610

Cas no 100-52-7 (Benzaldehyde)

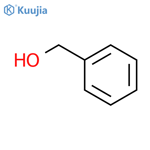

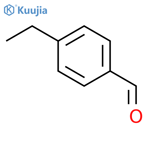

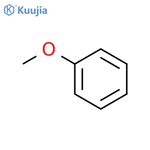

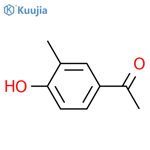

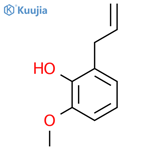

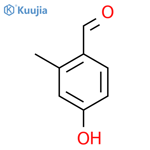

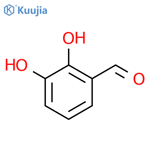

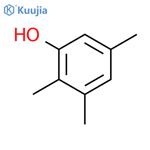

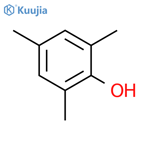

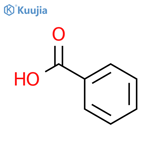

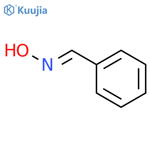

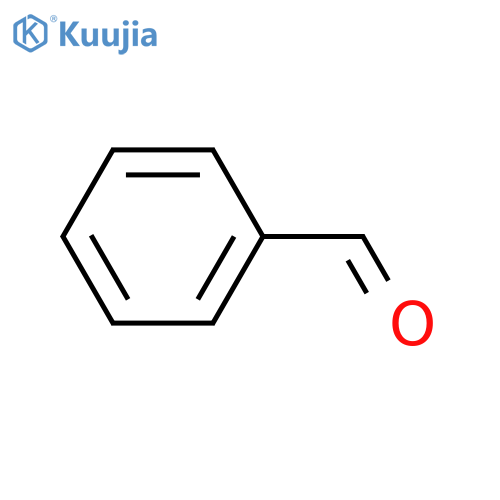

Benzaldehyde structure

Nome del prodotto:Benzaldehyde

Benzaldehyde Proprietà chimiche e fisiche

Nomi e identificatori

-

- Benzaldehyde

- ARTIFICIAL ESSENTIAL OIL OF ALMOND

- BALD

- BENZENECARBONAL

- BENZOIC ALDEHYDE

- BENZYL ALDEHYDE

- BITTER ALMOND OIL

- FEMA 2127

- OIL OF BITTER ALMOND

- phenylmethanal

- Almond artificial essential oil

- Artifical essential oil of almond

- Artificial Almond Oil

- Artificial bitter almond oil

- Benzaldehyde FFC

- Benzaldehyde Solution

- BENZALDEHYDE(AS)

- Benaldehyde

- Benzaldehyd

- Benzaldehyde (List CheMical)

- Benzaldehyde,redistilled,AcroSeal

- Benzoylhydride

- Benzyaldehyde

- NA 1989

- NCI-C56133

- Benzenecarboxaldehyde

- Benzenemethylal

- Benzene carbaldehyde

- Benzene carboxaldehyde

- benzanoaldehyde

- Benzylaldehyde

- Benzoyl hydride

- Caswell No. 076

- Synthetic oil of bitter almond

- Benzaldehyde (natural)

- Benzadehyde

- FEMA No. 2127

- Phenylformaldehyde

- Artificial bi

- Benzoic acid aldehyde

- NSC 7917

- SCHEMBL573

- Ald3-H_000012

- DTXCID90134

- Benzaldehyde, for synthesis, 95.0%

- BENZALKONIUM CHLORIDE IMPURITY B [EP IMPURITY]

- Benzaldehyde, purum, >=98.0% (GC)

- GLYCOPYRRONIUM BROMIDE IMPURITY F [EP IMPURITY]

- Benzaldehyde, SAJ special grade, >=98.0%

- TRIBENOSIDE IMPURITY C (EP IMPURITY)

- EPA Pesticide Chemical Code 008601

- benzaldeyde

- AI3-09931

- WLN: VHR

- EINECS 202-860-4

- Aromatic aldehyde

- BDBM60953

- HSDB 388

- BENZOYLL PEROXIDE HYDROUS IMPURITY A (EP IMPURITY)

- InChI=1/C7H6O/c8-6-7-4-2-1-3-5-7/h1-6

- Benzaldehyde, purified by redistillation, >=99.5%

- GLYCOPYRRONIUM BROMIDE IMPURITY F (EP IMPURITY)

- benzaldehvde

- Benzaldehyde, natural, >=98%, FCC, FG

- BIDD:ER0249

- BENZYL ALCOHOL IMPURITY A (EP IMPURITY)

- TRIBENOSIDE IMPURITY C [EP IMPURITY]

- UNII-TA269SD04T

- Benzaldehyde [NF]

- EC 202-860-4

- 55279-75-9

- BENZALDEHYDE [USP IMPURITY]

- FENTANYL IMPURITY E (EP IMPURITY)

- Benzaldehyde, European Pharmacopoeia (EP) Reference Standard

- HYDROUS BENZOYL PEROXIDE IMPURITY A [EP IMPURITY]

- PhCHO

- BENZALDEHYDE [HSDB]

- Q372524

- BENZALDEHYDE [MI]

- NSC-7917

- BENZALDEHYDE [II]

- BENZALDEHYDE (II)

- Benzaldehyde, puriss. p.a., >=99.0% (GC)

- phenyl-methanone

- Benzaldehyde, United States Pharmacopeia (USP) Reference Standard

- NCGC00091819-01

- FENTANYL CITRATE IMPURITY E [EP IMPURITY]

- MFCD00003299

- Flavor and Extract Manufacturers' Association No. 2127

- NSC7917

- FENTANYL IMPURITY E [EP IMPURITY]

- BENZOYLL PEROXIDE HYDROUS IMPURITY A [EP IMPURITY]

- benzaldehye

- Ald3.1-H_000160

- DB-023673

- SR-01000944375

- BENZALDEHYDE [FHFI]

- Benzaldehyde, AR, >=99%

- Benzene methylal

- AMFETAMINE SULFATE IMPURITY D (EP IMPURITY)

- Benzaldehyde 2000 microg/mL in Dichloromethane

- A800226

- Tox21_113244

- Benzaldehyde,(S)

- AMFETAMINE SULFATE IMPURITY D [EP IMPURITY]

- NCGC00091819-02

- Benzaldehyde-carbonyl-13C

- Benzoylwasserstoff

- D02314

- F1294-0144

- 100-52-7

- Benzene carcaboxaldehyde

- benzenecarbaldehyde

- TA269SD04T

- BENZALDEHYDE [VANDF]

- PS-11959

- Ald3.1-H_000479

- Benzaldehyde, Pharmaceutical Secondary Standard; Certified Reference Material

- CHEMBL15972

- NCGC00091819-03

- CCG-266041

- ghl.PD_Mitscher_leg0.170

- Benzaldhyde

- Benzaldehyde, analytical standard

- SR-01000944375-1

- BDBM50139371

- benzaidehyde

- STL194067

- UN1990

- 8013-76-1

- B2379

- Benzaldehyde (NF)

- s5574

- CCRIS 2376

- CHEBI:17169

- DTXSID8039241

- BENZALDEHYDE (MART.)

- AKOS000119172

- Benzaldehyde [UN1990] [Class 9]

- C00261

- Benzaldehyde, ReagentPlus(R), >=99%

- HYDROUS BENZOYL PEROXIDE IMPURITY A (EP IMPURITY)

- Tox21_200634

- BENZALKONIUM CHLORIDE IMPURITY B (EP IMPURITY)

- Benzaldehyde-formyl-d

- Benzaldehyde 1000 microg/mL in Dichloromethane

- Benzaldehyde, methyl-

- BENZALDEHYDE [MART.]

- BENZALDEHYDE (USP IMPURITY)

- C7H6O

- NCGC00258188-01

- Benzaldehyde-alpha-d1

- FENTANYL CITRATE IMPURITY E (EP IMPURITY)

- Tox21_113069

- NS00008510

- (phenyl)methanone

- BENZALDEHYDE [FCC]

- Phenylmethanal benzenecarboxaldehyde

- Benzaldehyde, >=98%, FG, FCC

- BENZYL ALCOHOL IMPURITY A [EP IMPURITY]

- Benzaldehyde, Vetec(TM) reagent grade, 98%

- 2vj1

- BENZALDEHYDE [USP-RS]

- Ald3.1-H_000798

- CAS-100-52-7

- C00193

- Benzaldehyde, LR, >=99%

-

- MDL: MFCD00003299

- Inchi: 1S/C7H6O/c8-6-7-4-2-1-3-5-7/h1-6H

- Chiave InChI: HUMNYLRZRPPJDN-UHFFFAOYSA-N

- Sorrisi: O=CC1C=CC=CC=1

- BRN: 471223

Proprietà calcolate

- Massa esatta: 106.04200

- Massa monoisotopica: 106.041865

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 1

- Conta atomi pesanti: 8

- Conta legami ruotabili: 1

- Complessità: 72.5

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Peso molecolare: 106.12

- Superficie polare topologica: 17.1

- Carica superficiale: 0

- Conta Tautomer: niente

- XLogP3: 1.5

Proprietà sperimentali

- Colore/forma: Il prodotto puro è liquido incolore e il prodotto industriale è liquido da incolore a giallo chiaro con odore di mandorla amara.

- Densità: 1.044 g/cm3 at 20 °C(lit.)

- Punto di fusione: −26 °C (lit.)

- Punto di ebollizione: 178-179 °C(lit.)

- Punto di infiammabilità: Fahrenheit: 147,2 ° f

Celsius: 64 ° c - Indice di rifrazione: n20/D 1.545(lit.)

- PH: 5.9 (1g/l, H2O)

- Solubilità: H2O: soluble100mg/mL

- Coefficiente di ripartizione dell'acqua: <0.01 g/100 mL at 19.5 ºC

- Stabilità/Periodo di validità: Stable. Combustible. Incompatible with strong oxidizing agents, strong acids, reducing agents, steam. Air, light and moisture-sensitive.

- PSA: 17.07000

- LogP: 1.49910

- Indice di rifrazione: Index of refraction: 1.5456 at 20 °C/D

- Odore: Characteristic odor or volatile oil of almond

- Punto di congelamento: -56℃

- Pressione di vapore: 4 mmHg ( 45 °C)

- pka: 14.90(at 25℃)

- FEMA: 2127

- Solubilità: È leggermente solubile in acqua, con una solubilità dello 0,3% in acqua a 20 ℃, e può essere miscibile con etanolo, etere, benzene, cloroformio, ecc.

- Merck: 1058

- Sensibilità: Air Sensitive

Benzaldehyde Informazioni sulla sicurezza

-

Simbolo:

- Prompt:pericoloso

- Parola segnale:Warning

- Dichiarazione di pericolo: H302

- Dichiarazione di avvertimento: P201-P202-P210-P260-P264-P270-P271-P272-P273-P280-P301+P312+P330-P302+P352+P333+P313+P362+P364-P304+P340+P312-P305+P351+P338+P337+P313-P308+P311-P370+P378-P403+P233-P405-P501

- Numero di trasporto dei materiali pericolosi:UN 1990 9/PG 3

- WGK Germania:2

- Codice categoria di pericolo: 22

- Istruzioni di sicurezza: S24

- CODICI DEL MARCHIO F FLUKA:8

- RTECS:CU4375000

-

Identificazione dei materiali pericolosi:

- Classe di pericolo:9

- TSCA:Yes

- Frasi di rischio:R22

- Livello di pericolo:9

- Limite esplosivo:1.4-8.5%(V)

- Tossicità:LD50 in rats, guinea pigs (mg/kg): 1300, 1000 orally (Jenner)

- Termine di sicurezza:9

- Gruppo di imballaggio:III

- Gruppo di imballaggio:III

- Condizioni di conservazione:Conservare in contenitori ben chiusi. Conservare in un luogo fresco, asciutto e ben ventilato lontano da sostanze incompatibili.

- PackingGroup:III

Benzaldehyde Dati doganali

- CODICE SA:2912210000

- Dati doganali:

Codice doganale cinese:

2912210000Panoramica:

2912210000 Benzaldeide. Condizioni normative: niente. IVA:17,0%.Tasso di rimborso fiscale:9,0%.Tariffa minima:5,5%.Tariffa generale:30,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso a, aspetto della tetraformaldeide

Riassunto:

2912210000 benzaldeide. Condizioni di supervisione:Nessuna. IVA:17,0%.Tasso di sconto fiscale:9,0%.Tariffa più bassa:5,5%.Tariffa generale:30,0%

Benzaldehyde Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R017159-5ml |

Benzaldehyde |

100-52-7 | 99.5% | 5ml |

¥77 | 2023-09-11 | |

| Life Chemicals | F1294-0144-1g |

benzaldehyde |

100-52-7 | 95%+ | 1g |

$21.0 | 2023-09-07 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B802738-2.5L |

Benzaldehyde |

100-52-7 | AR,>98.5%(GC) | 2.5L |

200.00 | 2021-05-17 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R051312-5ml |

Benzaldehyde |

100-52-7 | 99.5%(GC) | 5ml |

¥50 | 2023-09-11 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B110463-2.5L |

Benzaldehyde |

100-52-7 | >99.0% (GC) | 2.5l |

¥350.90 | 2023-09-04 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R005123-2.5L |

Benzaldehyde |

100-52-7 | 99%(GC) | 2.5l |

¥344 | 2023-09-11 | |

| S e l l e c k ZHONG GUO | S5574-25ul |

Benzoic aldehyde |

100-52-7 | 98% | 25ul |

¥794.66 | 2023-09-15 | |

| Life Chemicals | F1294-0144-10g |

benzaldehyde |

100-52-7 | 95%+ | 10g |

$84.0 | 2023-09-07 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 09143-5ML-F |

Benzaldehyde |

100-52-7 | analytical standard | 5ML |

¥769.62 | 2022-02-23 | |

| TRC | B119740-250g |

Benzaldehyde |

100-52-7 | 250g |

$ 249.00 | 2023-04-19 |

Benzaldehyde Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Catalysts: Molybdenum carbide (Mo2C) Solvents: Ethanol ; 3 h, 280 °C

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Reagents: 4-Chlorobenzenethiol , Phosphoric acid , Oxygen Catalysts: Vanadium trichloride , N-[(2-Hydroxyphenyl)methylene]-L-serine methyl ester Solvents: Acetone

Riferimento

- Unexpected Catalyzed C:C Bond Cleavage by Molecular Oxygen Promoted by a Thiyl Radical, Journal of Organic Chemistry, 2001, 66(13), 4504-4510

Synthetic Routes 3

Condizioni di reazione

1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Hexakis[μ-(diphenylphosphinato-κO:κO′)]tetra-μ3-oxotetramanganese Solvents: Dichloromethane ; 2 h, rt

Riferimento

Oxidative catalysis by Mn4O46+ cubane complexes

,

Journal of Molecular Catalysis A: Chemical,

2002,

187(1),

3-15

Synthetic Routes 4

Synthetic Routes 5

Synthetic Routes 6

Condizioni di reazione

1.1 Reagents: Oxygen-18 Catalysts: Carbon nitride (C3N4) Solvents: Hexadecyltrimethylammonium bromide , Water ; 5 h, rt

Riferimento

Heterogeneous carbon nitride photocatalyst for C-C bond oxidative cleavage of vicinal diols in aerobic micellar medium

,

Green Chemistry,

2020,

22(15),

5042-5049

Synthetic Routes 7

Condizioni di reazione

1.1 Reagents: Oxygen Catalysts: 9,10-Dicyanoanthracene Solvents: 3-Methoxy-2,2-bis(methoxymethyl)-1-propanol

Riferimento

Microreactor-controlled product selectivity in photosensitized oxidation of alkenes. Electron transfer versus energy transfer pathways

,

Journal of Photoscience,

2003,

10(1),

175-180

Synthetic Routes 8

Condizioni di reazione

1.1 Reagents: Potassium hydroxide , Oxygen Catalysts: 9,10-Dicyanoanthracene Solvents: Acetonitrile , Water ; 8 h

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized

Riferimento

Photosensitized oxidation of alkenes with dendrimers as microreactors: controllable selectivity between energy and electron transfer pathway

,

New Journal of Chemistry,

2010,

34(4),

718-722

Synthetic Routes 9

Synthetic Routes 10

Condizioni di reazione

1.1 Catalysts: tert-Butyl peroxide , (SP-5-14)-Chloro[1,2,3,7,8,12,13,17,18,19-decadehydro-5,10,15-tris(2,6-difluorop… Solvents: Acetonitrile ; 20 h, rt

Riferimento

Catalytic hydrocarbon oxidation by iron complex of 5,10,15-tris(difluorophenyl)corrole via activation of hydroperoxides

,

Catalysis Communications,

2013,

32,

23-27

Synthetic Routes 11

Condizioni di reazione

1.1 Catalysts: Choline chloride , Imidazole ; 150 °C

Riferimento

Insights into alkaline choline chloride-based deep eutectic solvents pretreatment for Populus deltoides: Lignin structural features and modification mechanism

,

International Journal of Biological Macromolecules,

2021,

193,

319-327

Synthetic Routes 12

Condizioni di reazione

1.1 Reagents: Trifluoromethanesulfonic acid Solvents: Acetonitrile

Riferimento

Formation of 1,2,4-triazoles by cation radical-induced oxidative addition of arylhydrazones of benzaldehyde and butyraldehyde to nitriles

,

Journal of Organic Chemistry,

1988,

53(18),

4349-53

Synthetic Routes 13

Condizioni di reazione

1.1R:O2, C:Mn, C:Al2O3, C:Ag

Riferimento

- Probing the effects of plasma-induced surface species in ring-opening process of toluene decomposition via plasma-excited TPD and in situ DRIFTS, Journal of Cleaner Production, 2022, 371, 133332

Synthetic Routes 14

Synthetic Routes 15

Synthetic Routes 16

Condizioni di reazione

1.1 Reagents: tert-Butyl hydroperoxide , Potassium carbonate Catalysts: Gold(1+), (tetra-μ-chlorodi-μ3-chlorodichlorododecasilver)decakis(triphenylphosp… Solvents: Toluene ; 24 h, 80 °C

Riferimento

Size-confined growth of atom-precise nanoclusters in metal-organic frameworks and their catalytic applications

,

Nanoscale,

2016,

8(3),

1407-1412

Synthetic Routes 17

Condizioni di reazione

1.1 Reagents: Hydrogen peroxide Catalysts: Pyridinium, 1-hexadecyl-, tetracosa-μ-oxododecaoxo[μ12-[phosphato(3-)-κO:κO:κO:κ… Solvents: Chloroform , Water ; 30 °C; 80 min, 30 °C

Riferimento

Conversion of oximes to carbonyl compounds by triscetylpyridinium tetrakis(oxodiperoxotungsto) phosphate (PCWP)-mediated oxidation with hydrogen peroxide

,

Molecules,

2008,

13(6),

1230-1237

Synthetic Routes 18

Condizioni di reazione

1.1 Reagents: Iodosylbenzene Catalysts: (OC-6-12)-Dioxo[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato(2-… Solvents: Benzene

Riferimento

Novel reactivities of iodosylbenzene in the catalytic oxygenation of olefins

,

Journal of Molecular Catalysis A: Chemical,

1999,

142(3),

367-372

Synthetic Routes 19

Condizioni di reazione

1.1 Reagents: Oxygen Catalysts: Molybdovanadophosphoric acid (H5PMo10V2O40) Solvents: Polyethylene glycol

Riferimento

Polyethylene glycol as a nonionic liquid solvent for polyoxometalate catalyzed aerobic oxidation

,

Chemical Communications (Cambridge,

2002,

(8),

876-877

Synthetic Routes 20

Condizioni di reazione

1.1 Reagents: Periodic acid (H5IO6) Catalysts: Ruthenium (nanoporous silica-supported) , Silica Solvents: Acetonitrile , Ethyl acetate ; > 1 min, 25 °C

1.2 Reagents: Sodium thiosulfate Solvents: Water

1.2 Reagents: Sodium thiosulfate Solvents: Water

Riferimento

SBA15-supported nano-ruthenium catalyst for the oxidative cleavage of alkenes to aldehydes under flow conditions

,

Tetrahedron Letters,

2021,

86,

Synthetic Routes 21

Condizioni di reazione

1.1 Reagents: Oxygen Catalysts: Poly(vinylpyrrolidone) , Gold alloy, base, Au 50,Pd 50

Riferimento

Compositional Effect in AuPd Bimetallic Nanoparticles Towards Product Selectivity during Aerobic Oxidation of α-Hydroxy Esters and Phosphonates

,

ChemistrySelect,

2016,

1(16),

5265-5269

Synthetic Routes 22

Condizioni di reazione

1.1 Reagents: Sodium periodate Catalysts: Ruthenium , Carbon Solvents: Acetonitrile , Ethyl acetate , Water ; 30 min, 25 °C

Riferimento

Ru@C as a safety-release RuO3@C catalyst precursor for selective oxidative cleavage of alkenes to aldehydes or ketones and alkynes to 1, 2-diketones

,

Applied Organometallic Chemistry,

2022,

36(10),

Synthetic Routes 23

Condizioni di reazione

1.1 Reagents: 9,10-Dicyanoanthracene Catalysts: Sodium laurate , Octyltrimethylammonium bromide Solvents: Water

1.2 Reagents: Oxygen

1.2 Reagents: Oxygen

Riferimento

Controllable Selectivity of Photosensitized Oxidation of Olefins Included in Vesicles

,

Tetrahedron,

2000,

56(38),

7437-7442

Benzaldehyde Raw materials

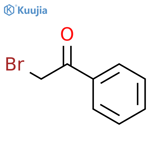

- 2-Bromoacetophenone

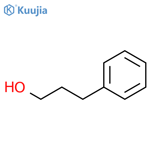

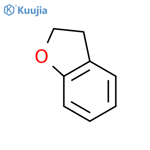

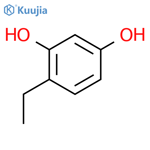

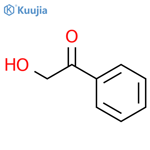

- Benzyl alcohol

- Benzaldehyde, phenylhydrazone

- (Z)-Benzaldehyde oxime

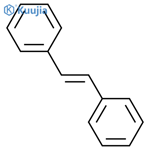

- trans-Stilbene

- Sulfate Lignin

- Lignin

- diethyl [hydroxy(phenyl)methyl]phosphonate

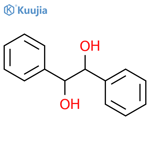

- (1R,2R)-1,2-diphenylethane-1,2-diol

- Dimethyl Sulfide

- methyl-3-phenylprop-2-enoate

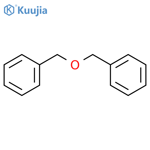

- Dibenzyl ether

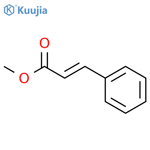

- ethyl (2E)-3-phenylprop-2-enoate

Benzaldehyde Preparation Products

- 4-Methylbenzaldehyde (104-87-0)

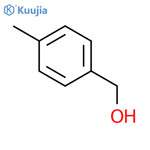

- Benzyl alcohol (100-51-6)

- 3-PHENYL-1-BUTANOL (2722-36-3)

- Anisole (100-66-3)

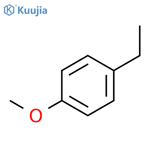

- 4-Ethyltoluene (622-96-8)

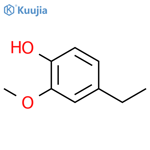

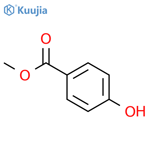

- 4-Ethylguaiacol (2785-89-9)

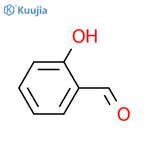

- 2-Hydroxybenzaldehyde (90-02-8)

- Maleic acid (110-16-7)

- Vanillin (121-33-5)

- Oxalic acid (144-62-7)

- 4-Ethylbenzyl alcohol (768-59-2)

- Coumaran (496-16-2)

- 3-Phenyl-1-propanol (122-97-4)

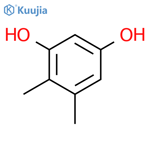

- 4,5-Dimethylbenzene-1,3-diol (527-55-9)

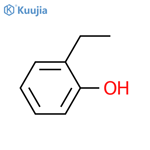

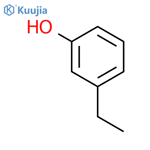

- 2-Ethylphenol (90-00-6)

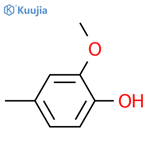

- 2-Methoxy-4-methylphenol (93-51-6)

- 4'-Hydroxy-3'-methylacetophenone (876-02-8)

- 3-Methylcatechol (488-17-5)

- 4-Methylbenzyl alcohol (589-18-4)

- 2,4,5-trimethylphenol (496-78-6)

- Syringaldehyde (134-96-3)

- 2,4,6-trimethyl-1,3,5-triazine (823-94-9)

- Benzoic acid (65-85-0)

- 4-Isopropylbenzaldehyde (122-03-2)

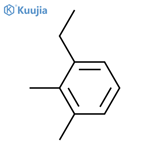

- 1-Ethyl-2,3-dimethylbenzene (933-98-2)

- Phenol, 3-ethoxy-5-methyl- (24741-99-9)

- 4-Methylcatechol (452-86-8)

- 1-Phenylpropane-1,2-dione (579-07-7)

- Phenol,2-methoxy-6-(2-propen-1-yl)- (579-60-2)

- 4-Hydroxy-2-methylbenzaldehyde (41438-18-0)

- Ethyl Glyoxylate (>50% in Toluene) (924-44-7)

- 2,3-Dihydroxybenzaldehyde (24677-78-9)

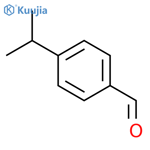

- 4-Ethylbenzaldehyde (4748-78-1)

- 2,3,5-Trimethyphenol (697-82-5)

- 4-Ethylresorcinol (2896-60-8)

- Methyl Paraben (99-76-3)

- 4-Methoxy-1-ethylbenzene (1515-95-3)

- 3-Ethylphenol (620-17-7)

- 2,4,6-Trimethylphenol (527-60-6)

- 2-Hydroxyacetophenone (582-24-1)

- 2,4,6-Trimethylbenzyl alcohol (4170-90-5)

- Benzaldehyde (100-52-7)

Benzaldehyde Letteratura correlata

-

Kamlesh N. Tayade,Manish Mishra Catal. Sci. Technol. 2013 3 1288

-

Mar Ríos-Gutiérrez,Patricia Pérez,Luis R. Domingo,Jorge Soto-Delgado Org. Biomol. Chem. 2021 19 9306

-

Castelo Bandane Vilanculo,Márcio José da Silva RSC Adv. 2021 11 34979

-

Md Abdus Subhan,Pallab Chandra Saha,Shamim Ahmed Sumon,Jahir Ahmed,Abdullah M. Asiri,Mohammed M. Rahman,Mohammad Al-Mamun RSC Adv. 2018 8 33048

-

Chao Meng,Bo Weng New J. Chem. 2022 46 13345

Fornitori consigliati

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:100-52-7)Benzaldehyde

Purezza:98%

Quantità:Company Customization

Prezzo ($):Inchiesta

Suzhou Senfeida Chemical Co., Ltd

(CAS:100-52-7)Benzaldehyde

Purezza:99.9%

Quantità:200kg

Prezzo ($):Inchiesta